molecular formula C8H5F4NO3 B2686545 5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid CAS No. 1373863-09-2

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid

Cat. No.: B2686545
CAS No.: 1373863-09-2
M. Wt: 239.126
InChI Key: WPXNTAHLXSDDCZ-UHFFFAOYSA-N
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Description

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid (CAS 1373863-09-2) is a fluorinated and trifluoroethoxylated nicotinic acid derivative of high interest in advanced chemical research . This compound, with the molecular formula C8H5F4NO3 and a molecular weight of 239.12 g/mol, serves as a versatile synthetic intermediate and building block . Its structure, featuring a pyridine ring system substituted with both fluorine and a 2,2,2-trifluoroethoxy group, is strategically designed for the exploration of novel bioactive molecules. Research into similar trifluoroethoxy-substituted heterocycles, including pyrimidines and pyridines, indicates significant potential in the development of active ingredients for pharmaceutical and agrochemical applications . The presence of the carboxylic acid functional group makes it a prime candidate for further derivatization, such as the synthesis of amides or esters, or for creating metal complexes for catalytic studies. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO3/c9-5-1-4(7(14)15)2-13-6(5)16-3-8(10,11)12/h1-2H,3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXNTAHLXSDDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid as the core structure.

    Fluorination: Introduction of the fluorine atom at the 5-position of the nicotinic acid ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Trifluoroethoxylation: The trifluoroethoxy group is introduced at the 6-position. This step involves the reaction of the fluorinated nicotinic acid with 2,2,2-trifluoroethanol in the presence of a suitable base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine and trifluoroethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that derivatives of nicotinic acid, including 5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid, have demonstrated promising antiviral properties. Specifically, compounds derived from the nicotinic acid scaffold have been studied as dual inhibitors of HIV-1 reverse transcriptase (RT) and RNase H functions. These compounds exhibit significant inhibitory activity against viral replication, with some showing selectivity indices greater than 10, indicating their potential as therapeutic agents for HIV treatment .

Pain Management
The compound has also been explored for its analgesic properties. Amide derivatives of this compound are reported to selectively block TTX-S (tetrodotoxin-sensitive) sodium channels, which are implicated in pain pathways. This selectivity suggests potential applications in treating various pain conditions such as neuropathic pain, inflammatory pain, and chronic pain syndromes .

Agricultural Applications

Herbicidal Activity
this compound has been identified as a key intermediate in the synthesis of novel herbicides. The compound's structure allows it to act effectively against specific plant species by interfering with their growth processes. Research has demonstrated that derivatives of this compound can inhibit the growth of various weeds while being less harmful to crops .

Chemical Synthesis and Research

Synthetic Intermediates
In synthetic organic chemistry, this compound serves as an important building block for the development of more complex molecules. Its unique trifluoroethoxy group enhances the reactivity of the molecule in various chemical reactions, making it a valuable intermediate in creating new pharmaceuticals and agrochemicals .

Data Tables

Application Area Description References
Antiviral ActivityInhibits HIV-1 RT and RNase H functions; potential for HIV treatment
Pain ManagementSelective TTX-S sodium channel blocker; applicable for various pain conditions
Herbicidal ActivityActs as an effective herbicide; inhibits growth of specific weeds
Synthetic IntermediatesImportant building block in organic synthesis; enhances reactivity

Case Studies

  • HIV Treatment Development : A study published in Molecules highlighted a series of compounds based on nicotinic acid that showed dual inhibition of HIV-1 RT. Among these compounds was one based on the structure of this compound, which displayed significant antiviral activity with minimal cytotoxic effects .
  • Pain Management Research : An investigation into amide derivatives indicated that modifications to the trifluoroethoxy group could enhance analgesic properties while minimizing side effects associated with traditional pain medications. This research points toward the potential for developing new pain relief therapies utilizing this compound .
  • Herbicide Development : A patent application detailed the synthesis and efficacy of herbicides derived from nicotinic acids including this compound. The results showed effective weed control with reduced impact on crop yield .

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The trifluoroethoxy group may also contribute to its overall pharmacokinetic properties, such as increased metabolic stability and membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyridine Ring

The table below compares key structural analogs based on substituent type, position, and functional groups:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Applications References
5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid F (5), CF₃CH₂O (6), COOH (3) C₈H₅F₄NO₃ Not explicitly listed Presumed high lipophilicity; pharmaceutical intermediate
5-Fluoro-6-methoxynicotinic acid F (5), OCH₃ (6), COOH (3) C₇H₆FNO₃ 953780-42-2 White powder; pharmaceutical intermediate
6-(Trifluoromethyl)nicotinic acid CF₃ (6), COOH (3) C₇H₄F₃NO₂ 231291-22-8 Melting point: 137–142°C; used in drug synthesis
Methyl 6-(2,2,2-trifluoroethoxy)nicotinate CF₃CH₂O (6), COOCH₃ (3) C₉H₈F₃NO₃ 287979-27-5 Ester derivative; boiling point: 241.2°C
2-Methyl-6-(trifluoromethyl)nicotinic acid CH₃ (2), CF₃ (6), COOH (3) C₈H₆F₃NO₂ 261635-93-2 Melting point: 137–142°C; reagent for organic synthesis
Key Observations:
  • Positional Effects : Fluorine at position 5 and trifluorinated groups at position 6 are common in bioactive molecules, as seen in and , where similar substituents improve binding to enzymatic targets .
  • Ester Derivatives : Methyl or ethyl esters (e.g., ) are often synthesized to improve cell permeability, acting as prodrugs that hydrolyze to the active carboxylic acid form .

Structural Similarity Analysis

highlights compounds with >75% structural similarity to the target molecule:

  • 5-Fluoro-2-hydroxynicotinic acid (Similarity: 0.79): Hydroxyl group at position 2 increases polarity, reducing membrane permeability compared to the target compound .
  • 6-(Trifluoromethyl)nicotinic acid (Similarity: 0.85): The trifluoromethyl group enhances electron-withdrawing effects but lacks the ether oxygen present in trifluoroethoxy, altering pharmacokinetics .

Biological Activity

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid is a fluorinated derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is being investigated for its applications in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure features a fluorine atom at the 5-position and a trifluoroethoxy group at the 6-position of the nicotinic acid framework. The synthesis typically involves:

  • Fluorination : Introducing a fluorine atom at the 5-position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Trifluoroethoxylation : Reacting the fluorinated intermediate with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances binding affinity to certain enzymes or receptors, which may modulate their activity. The trifluoroethoxy group potentially increases metabolic stability and membrane permeability, allowing for better bioavailability and efficacy in biological systems.

Anti-inflammatory Properties

Research indicates that this compound may exhibit significant anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and pathways associated with inflammation. For example, it has been tested against various cell lines where it demonstrated a reduction in inflammatory markers .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays on cancer cell lines such as MCF7 (breast cancer), PANC1 (pancreatic cancer), and A549 (lung cancer) have shown that this compound can induce apoptosis and inhibit cell proliferation. The cytotoxicity was notably higher compared to non-fluorinated analogs .
  • Mechanistic Insights : The compound's mechanism may involve the modulation of key signaling pathways related to cell survival and apoptosis .

Case Studies and Research Findings

A summary of relevant studies is presented in the table below:

Study ReferenceObjectiveFindings
Investigate anti-inflammatory effectsSignificant inhibition of cytokines in vitro
Assess anticancer activityInduced apoptosis in MCF7 and PANC1 cell lines
Evaluate pharmacokineticsModerate bioavailability; effective in reducing tumor growth in animal models

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has moderate clearance rates and volume distribution in vivo. Its half-life is reported to be less than one hour in some cases, indicating rapid metabolism but also suggesting potential for optimization in drug formulation .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis optimization requires systematic factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters influencing yield and purity. For example, trifluoroethoxy groups are sensitive to hydrolysis; thus, anhydrous conditions and inert atmospheres are essential. Characterization via LC-MS and 19F^{19}\text{F} NMR can validate structural integrity, as fluorinated compounds exhibit distinct splitting patterns .

Q. How can researchers confirm the stability of this compound under physiological conditions?

  • Methodological Answer : Stability studies should include pH-dependent degradation assays (e.g., simulated gastric/intestinal fluids) and thermal gravimetric analysis (TGA). Compare degradation products using HPLC-MS to identify hydrolytic pathways. The trifluoroethoxy moiety may undergo cleavage under acidic conditions, necessitating protective formulations for in vivo applications .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with charged aerosol detection (CAD) is ideal for detecting non-UV-active impurities. 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR can resolve structural ambiguities, while X-ray crystallography may confirm stereochemical purity if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations can model electron-withdrawing effects of the -OCH2_2CF3_3 group on reaction intermediates. Experimental validation via Suzuki-Miyaura couplings with substituted boronic acids (e.g., aryl/heteroaryl) will reveal steric and electronic bottlenecks. Compare kinetic data with analogous non-fluorinated nicotinic acids to isolate substituent effects .

Q. What mechanistic insights explain contradictory bioactivity data between in vitro and in vivo studies?

  • Methodological Answer : Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability discrepancies. Metabolite identification via tandem MS can reveal species-specific oxidation or glucuronidation pathways. The compound’s high lipophilicity (logP >3) may limit aqueous solubility, necessitating prodrug strategies .

Q. How can computational modeling predict environmental persistence of this compound?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and ecotoxicity. Molecular dynamics simulations can assess interactions with soil organic matter or aquatic enzymes. Validate predictions with OECD 301F ready biodegradability tests and HPLC monitoring of degradation products .

Q. What strategies resolve spectral overlap in NMR analysis caused by fluorine substituents?

  • Methodological Answer : Employ 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear correlation spectroscopy (HETCOR) to assign overlapping signals. Paramagnetic relaxation agents (e.g., Cr(acac)3_3) can enhance resolution in 19F^{19}\text{F} NMR. For complex mixtures, diffusion-ordered spectroscopy (DOSY) differentiates species by molecular weight .

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